5-[(Z)-2-phenylethenyl]-1,3-benzodioxole
Description
5-[(Z)-2-Phenylethenyl]-1,3-benzodioxole (CAS 51003-16-8) is a benzodioxole derivative characterized by a styrenyl substituent in the Z-configuration at the 5-position of the 1,3-benzodioxole ring. Its molecular formula is C₁₅H₁₂O₂, with a molecular weight of 236.26 g/mol. This compound is also known by synonyms such as 3,4-methylenedioxy-β-nitrostyrene and 5-nitrovinyl-1,3-benzodioxole, though its nitro-substituted variants are distinct in reactivity and applications .
Properties
CAS No. |
51003-16-8 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H12O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-10H,11H2/b7-6- |
InChI Key |
IHBMGIUAQDCALO-SREVYHEPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole typically involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with phenylacetylene under specific conditions. The reaction is catalyzed by a palladium complex, and the Z-configuration of the product is achieved through careful control of the reaction parameters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Stereochemical Influence : The Z-configuration in both 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole and alpha-isosafrole may affect metabolic pathways. For example, alpha-isosafrole’s cis-propenyl group correlates with restricted usage in consumer products .
- Functional Group Contrasts: Unlike pinosylvin (a diol derivative of resorcinol), 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole’s methylenedioxy group reduces hydrogen-bonding capacity, likely altering solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
